2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
2-((1-Cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a thioacetamide derivative featuring a cyclopentyl-substituted imidazole core linked to a 4-nitrophenyl group.
Properties
IUPAC Name |
2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(18-12-5-7-14(8-6-12)20(22)23)11-24-16-17-9-10-19(16)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHAVHOEPXJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of 1-cyclopentyl-1H-imidazol-2-ylamine with thiocyanate derivatives to introduce the thio group. Subsequent reactions with 4-nitrophenylamine and acetic anhydride lead to the formation of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazoles or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anticancer properties. The imidazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. Studies have shown that modifications in the imidazole structure can enhance activity against resistant strains of bacteria .
- Anticancer Potential : The compound's ability to inhibit tubulin polymerization has been explored, with some derivatives showing IC50 values in the low micromolar range, indicating strong anticancer activity .
Enzyme Inhibition
The presence of the thioether group allows for potential interactions with enzymes, possibly acting as inhibitors. This mechanism is crucial in developing drugs targeting specific pathways in cancer or infectious diseases.
Synthesis and Industrial Applications
The synthesis of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. These may include:
- Condensation Reactions : Combining cyclopentyl imidazole derivatives with nitrophenyl acetic acid derivatives.
- Optimization Techniques : Industrial production may utilize continuous flow reactors and automated systems to enhance yield and reduce costs .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research demonstrated that similar thioamide compounds exhibited potent inhibition of tubulin polymerization, suggesting that derivatives like this compound could be developed into effective anticancer agents .
Case Study 2: Antimicrobial Properties
Research conducted on imidazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. Modifications to the nitrogen-containing ring structures significantly enhanced their antimicrobial efficacy .
Mechanism of Action
The mechanism by which 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure combines a cyclopentyl-imidazole moiety with a nitro-substituted arylacetamide. Key comparisons with analogues include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Substituent Effects : The nitro group (as in 9j and 1.7) enhances polarity, likely increasing melting points compared to methoxy or alkyl substituents (e.g., 9m melts at 191–193°C vs. 178–180°C for ethyl-substituted 9n ).
- Synthetic Efficiency : High yields (>90%) are common in acetamide derivatives synthesized via nucleophilic substitution or condensation reactions .
- Purity: Triazinoindole derivatives (e.g., 23–27) achieve >95% purity, suggesting robust synthetic protocols .
Pharmacological Activity
Table 2: Bioactivity of Selected Analogues
Key Insights :
Biological Activity
The compound 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide , identified by CAS number 932991-37-2 , is an imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol . The structure features an imidazole ring, a thioether linkage, and a nitrophenyl acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 932991-37-2 |
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 346.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Thioether Formation : Reaction of the imidazole ring with a thiol compound.
- Acetamide Formation : The thioether intermediate is reacted with an acetamide derivative.
These methods can be optimized for yield and purity through various industrial techniques, including the use of catalysts and controlled reaction conditions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Membrane Interaction : The compound may affect cellular membrane permeability, leading to antimicrobial effects.
These interactions can modulate various biological pathways, contributing to its observed effects in vitro and in vivo.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study Findings :
- A study demonstrated that related imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from to against various pathogens, indicating potent antimicrobial activity .
Antifungal Activity
This compound has also been evaluated for antifungal properties, showing promising results against common fungal strains.
Research Data :
- In vitro tests against Fusarium oxysporum indicated that related compounds achieved over 80% inhibition with MIC values comparable to established antifungal agents like miconazole .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | Similar imidazole structure with methoxy group | Moderate antifungal activity |
| 2-(Cyclohexyl)-N-(4-nitrophenyl)acetamide | Different alkyl group | Enhanced antibacterial properties |
These comparisons highlight the potential for modifications in structure to enhance specific biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
